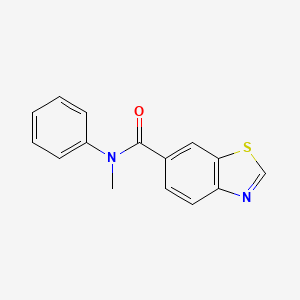

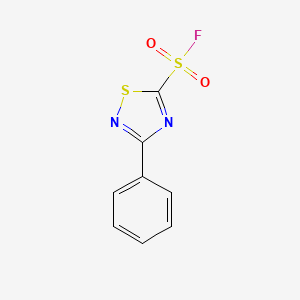

N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide” is a compound that belongs to the benzothiazole family . Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . They have been associated with diverse biological activities such as antibacterial, antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, anti-inflammatory activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the coupling of substituted 2-amino benzothiazoles with other compounds . For instance, one method involves the hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis of new N’-(1,3-benzothiazol-2-yl)-arylamides in high yields under relatively milder reaction conditions using dimethyl formamide as solvent .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is typically confirmed by various spectral data including FTIR, 1H-NMR, 13C-NMR and HRMS . The carbon at the 2nd position of the benzothiazole ring is the most active site from a synthetic and medicinal point of view .Chemical Reactions Analysis

Benzothiazole derivatives have been found to show variable activity against different bacterial strains . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined by various methods including elemental analysis, IR, 1HNMR and mass spectral data .Scientific Research Applications

Drug Discovery and Medicinal Chemistry

N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide (often referred to as MBT) exhibits promising pharmacological properties. Researchers have explored its potential as a scaffold for drug development due to the following reasons:

- Anticancer Activity : MBT derivatives have demonstrated antiproliferative effects against various cancer cell lines. Their ability to inhibit tumor growth makes them attractive candidates for further investigation .

- Antimicrobial Properties : Some MBT analogs exhibit antimicrobial activity against bacteria, fungi, and mycobacteria. These compounds could serve as leads for novel antibiotics or antifungal agents .

Materials Science and Organic Electronics

MBT derivatives have found applications in materials science and organic electronics:

- Organic Semiconductors : MBT-based compounds can act as organic semiconductors due to their π-conjugated structure. Researchers have explored their use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .

- Light-Emitting Materials : MBT derivatives can be functionalized to emit light. Their luminescent properties make them interesting for applications in organic light-emitting diodes (OLEDs) .

Supramolecular Chemistry and Host-Guest Systems

MBT-containing molecules participate in supramolecular interactions:

- Host-Guest Complexes : Researchers have designed MBT-based receptors that selectively bind specific guest molecules. These host-guest systems have applications in molecular recognition, drug delivery, and sensing .

Chemical Biology and Bioconjugation

MBT derivatives play a role in chemical biology:

- Bioorthogonal Chemistry : The click chemistry approach involving MBT derivatives allows selective bioconjugation. Researchers have used these compounds for labeling biomolecules and studying biological processes .

Fluorescent Imaging and Cellular Probes

MBT-based fluorophores are valuable tools for imaging:

- Cellular Imaging : MBT derivatives can be functionalized with fluorescent tags. They enable visualization of cellular structures and processes in live cells .

Polymer Chemistry and Material Design

MBT-containing polymers have been explored:

- Polymerization : Researchers have incorporated MBT motifs into polymer backbones. These polymers exhibit interesting properties, including solubility, thermal stability, and mechanical strength .

Mechanism of Action

Target of Action

N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit a wide range of biological activities and medicinal applications . They have been reported to display antibacterial activity by inhibiting various targets such as dihydroorotase, DNA gyrase, uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . This interaction can result in changes at the molecular level, affecting the normal functioning of the target and leading to the desired therapeutic effect.

Biochemical Pathways

Benzothiazole derivatives are known to affect various biochemical pathways due to their interaction with multiple targets . The downstream effects of these interactions can vary depending on the specific target and the biological context.

Pharmacokinetics

The admet calculation of similar benzothiazole derivatives showed favourable pharmacokinetic profiles . The ADME properties of a compound can significantly impact its bioavailability and therapeutic efficacy.

Result of Action

Benzothiazole derivatives are known to have various biological effects, including antibacterial activity . These effects are the result of the compound’s interaction with its targets and the subsequent changes in cellular functions.

Future Directions

The development of novel antibiotics to control resistance problems is crucial . Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . The finding of the present review will be beneficial for the researchers in the development of novel antibacterial molecules based on benzothiazole moiety .

properties

IUPAC Name |

N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS/c1-17(12-5-3-2-4-6-12)15(18)11-7-8-13-14(9-11)19-10-16-13/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTXMALFIUSNGHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=CC3=C(C=C2)N=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dimethylphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2781429.png)

![4-(tert-butyl)-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2781430.png)

![2-(prop-2-en-1-yl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one](/img/structure/B2781431.png)

![N-[4-[[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2781435.png)

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2781438.png)

![4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2781443.png)

![methyl (2Z)-3-[(4-methoxyphenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2781448.png)

![4-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine](/img/structure/B2781451.png)